- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and AmmoniaOrganic Letters, 2015, 17(23), 5934-5937,
Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

957476-07-2 structure
Nome do Produto:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
N.o CAS:957476-07-2
MF:C20H24N2O8
MW:420.413166046143
MDL:MFCD30491289
CID:4661928
PubChem ID:126500457
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
- BTMPO
- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)
- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide
- 957476-07-2
- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
- SY078567
- AT10822
- CS-0128765
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
- SCHEMBL18415560
- AKOS037652138
- MFCD30491289
- EN300-22125240
-
- MDL: MFCD30491289
- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
- Chave InChI: NGVJMONAWAGMOA-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC
Propriedades Computadas
- Massa Exacta: 420.15326573 g/mol
- Massa monoisotópica: 420.15326573 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 8
- Complexidade: 487
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 114
- Peso Molecular: 420.4
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211807-5g |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$400 | 2024-07-23 | |
Enamine | EN300-22125240-10.0g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 10g |
$5837.0 | 2023-05-31 | |
Ambeed | A1246501-250mg |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 97% HPLC | 250mg |
$31.0 | 2025-02-19 | |
eNovation Chemicals LLC | D623315-5g |
Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |
957476-07-2 | 98% | 5g |
$465 | 2024-08-03 | |
Enamine | EN300-22125240-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01FPR0-1g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 1g |
$52.00 | 2025-02-10 | |
1PlusChem | 1P01FPIO-100mg |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 100mg |
$20.00 | 2024-04-19 | |
1PlusChem | 1P01FPIO-5g |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 5g |
$332.00 | 2023-12-15 | |
Aaron | AR01FPR0-25g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 25g |
$808.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |
957476-07-2 | 97% | 5g |
¥2830.0 | 2024-04-15 |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referência
- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether FormationAngewandte Chemie, 2016, 55(21), 6211-6215,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referência
- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromidesTetrahedron Letters, 2023, 123,,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Referência
- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High TurnoversOrganic Letters, 2017, 19(11), 2809-2812,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt
Referência
- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation ReactionOrganic Letters, 2017, 19(11), 3033-3036,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AminesJournal of the American Chemical Society, 2015, 137(37), 11942-11945,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referência
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AmidesOrganic Letters, 2017, 19(18), 4864-4867,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referência
- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysisNature Catalysis, 2018, 1(2), 120-126,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt
Referência
- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic StudiesOrganometallics, 2007, 26(23), 5627-5635,
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Literatura Relacionada
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Produtos relacionados
- 2969438-76-2(t-Butyl 4-(2-fluoro-5-methylphenyl)-4-hydroxypiperidine-1-carboxylate)
- 1797392-61-0(2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide)
- 1803762-84-6(1-Bromo-3-(3-chloro-4-(trifluoromethoxy)phenyl)propan-2-one)
- 88898-17-3(Atrial Natriuretic Peptide (ANP) (1-28), rat)
- 1400897-64-4(3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Hydrate)
- 1226447-29-5(N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide)
- 194240-96-5(4-(2,4-DIFLUORO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER)
- 2171917-60-3(3-4-(aminomethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 1782633-52-6((1-benzyl-3-cyclopropylpyrrolidin-3-yl)methanamine)
- 2680696-25-5(benzyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureza:99%
Quantidade:5g
Preço ($):274.0
atkchemica
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito